![molecular formula C6H4B2F6K2 B1464000 Dipotassium phenylene-1,4-bistrifluoroborate CAS No. 1150655-08-5](/img/structure/B1464000.png)
Dipotassium phenylene-1,4-bistrifluoroborate
Overview
Description
Synthesis Analysis
The synthesis of Dipotassium phenylene-1,4-bistrifluoroborate involves a combination of crystallography, DFT calculations, topological and non-covalent interaction analysis . The structure of this aromatic bis(trifluoroborate) dipotassium salt is elucidated by these methods .Molecular Structure Analysis
The molecular structure of Dipotassium phenylene-1,4-bistrifluoroborate is characterized by a 3D network undergoing spontaneous self-assembly . This is due to the massive participation of weak intra- and intermolecular interactions for which fluorine atoms play a leading role .Chemical Reactions Analysis
Organotrifluoroborate salts, including Dipotassium phenylene-1,4-bistrifluoroborate, have been shown to be attractive and versatile boronic acid surrogates . They are used in many transition-metal-catalysed and also “metal-free” C–C bond-forming reactions .Physical And Chemical Properties Analysis
Dipotassium phenylene-1,4-bistrifluoroborate is known for its exceptional stability towards oxygen and common reagents . It also has higher nucleophilicity and excellent functional group tolerance .Scientific Research Applications
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. Its stability and higher nucleophilicity make it an excellent candidate for various organic reactions, including those that form C–C bonds without the need for transition metals .
Crystal Engineering
In crystal engineering, dipotassium phenylene-1,4-bistrifluoroborate contributes to the formation of 3D networks through self-assembly. This is facilitated by weak intra- and intermolecular interactions, where fluorine atoms play a significant role .
Asymmetric Synthesis
The compound is used in asymmetric synthesis to construct complex organic frameworks. It acts as a versatile boronic acid surrogate, participating in stereoselective addition reactions .
Design of Functional Materials
Its role in the systematic design of advanced functional materials is linked to its ability to form supramolecular structures. These structures are crucial in developing new materials with specific properties .
Supramolecular Chemistry
Dipotassium phenylene-1,4-bistrifluoroborate’s ability to undergo spontaneous self-assembly into a 3D network makes it an interesting subject in supramolecular chemistry. The study of these networks can lead to insights into the development of new supramolecular systems .
Mechanism of Action
Safety and Hazards
Future Directions
The study of non-covalent interactions, particularly the contribution of organic fluorine in the formation of different supramolecular motifs, is an expanding area of research . This has gained much interest in crystal engineering for the systematic design of advanced functional materials and in asymmetric synthesis .
properties
IUPAC Name |
dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWLYVYQKXSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F6K2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712369 | |
Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium phenylene-1,4-bistrifluoroborate | |
CAS RN |
1150655-08-5 | |
Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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